Ethyl 7,7-dimethyl-6-oxooctanoate

Physicochemical characterization Thermal stability Distillation

Ethyl 7,7-dimethyl-6-oxooctanoate is a synthetic keto-ester featuring a gem‑dimethyl‑substituted terminal ketone and an ethyl ester terminus on an eight‑carbon backbone (C₁₂H₂₂O₃, MW 214.30). The compound belongs to the class of acyclic oxoalkanoate esters and is primarily employed as a versatile intermediate in organic synthesis, fragrance chemistry, and biomedical material functionalization.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 898776-39-1
Cat. No. B1327831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7,7-dimethyl-6-oxooctanoate
CAS898776-39-1
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C(C)(C)C
InChIInChI=1S/C12H22O3/c1-5-15-11(14)9-7-6-8-10(13)12(2,3)4/h5-9H2,1-4H3
InChIKeyQDVSKMBKORYSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7,7-dimethyl-6-oxooctanoate (CAS 898776-39-1): A Branched Keto-Ester for Advanced Synthesis and Biomedical Research


Ethyl 7,7-dimethyl-6-oxooctanoate is a synthetic keto-ester featuring a gem‑dimethyl‑substituted terminal ketone and an ethyl ester terminus on an eight‑carbon backbone (C₁₂H₂₂O₃, MW 214.30) . The compound belongs to the class of acyclic oxoalkanoate esters and is primarily employed as a versatile intermediate in organic synthesis, fragrance chemistry, and biomedical material functionalization . Its branched structure imparts distinct physicochemical properties—including elevated boiling point, enhanced lipophilicity, and increased steric bulk—that differentiate it from linear or mono‑substituted analogs and make it particularly valuable where thermal stability, hydrophobicity, or regioselective reactivity are required .

Why Ethyl 7,7-dimethyl-6-oxooctanoate Cannot Be Readily Replaced by Other C₁₀–C₁₂ Keto-Esters


Although ethyl 7,7-dimethyl-6-oxooctanoate shares the 6‑oxooctanoate core with simpler analogs such as ethyl 6‑oxooctanoate (CAS 4233‑58‑3), the presence of the gem‑dimethyl group at C7 introduces a sterically congested quaternary center that profoundly alters boiling point (+24 °C), lipophilicity (ΔlogP ≈ +1.0), and packing density [1]. These differences are not cosmetic: in applications ranging from solvent selection to polymer‑grafting efficiency and enzyme‑mediated hydrolysis, even a single methyl branch can shift reactivity, solubility, and bioavailability parameters into entirely different regimes. Generic substitution with a linear or less‑branched keto‑ester therefore risks failure of critical process parameters such as distillation cut point, phase‑transfer kinetics, or esterase‑labile prodrug activation rate [1].

Quantitative Differentiation of Ethyl 7,7-dimethyl-6-oxooctanoate Against Closest Structural Analogs


Boiling Point Elevation Reflects Enhanced Thermal Stability and Distillation Compatibility

The gem‑dimethyl substitution raises the boiling point of ethyl 7,7‑dimethyl‑6‑oxooctanoate to 288.7 ± 23.0 °C (760 mmHg), which is 24.2 °C higher than that of the non‑branched analog ethyl 6‑oxooctanoate (264.5 ± 23.0 °C) . This elevation indicates stronger intermolecular interactions attributable to the increased molecular weight and altered dipole alignment induced by the quaternary carbon. In industrial distillation cascades, this difference translates to a significant shift in the operating temperature window, reducing overlap with lower‑boiling impurities and enabling cleaner fractional separation .

Physicochemical characterization Thermal stability Distillation

Increased Lipophilicity Drives Differential Solubility and Membrane Partitioning

The computed ACD/LogP of ethyl 7,7‑dimethyl‑6‑oxooctanoate is 2.31, while the XLogP3‑AA of ethyl 6‑oxooctanoate is 1.3, giving a ΔlogP of approximately +1.0 unit [1]. This roughly 10‑fold increase in theoretical octanol‑water partition coefficient is driven by the additional carbon atoms and the hydrophobic shielding provided by the gem‑dimethyl motif. In biphasic reaction systems or biological assays, the higher logP predicts slower aqueous dissolution but enhanced partitioning into lipid membranes or organic phases, which can be exploited for phase‑transfer catalysis or for modulating prodrug absorption [1].

Lipophilicity Solubility Drug delivery

Lower Density and Larger Molar Volume Favor Reduced Sedimentation and Enhanced Mixing

The predicted density of ethyl 7,7‑dimethyl‑6‑oxooctanoate is 0.9 ± 0.1 g/cm³, compared to 0.959 g/cm³ for ethyl 6‑oxooctanoate . The lower density, coupled with a larger molar volume (227.3 cm³ vs. ~194 cm³ estimated for the C₁₀ analog), arises from the increased free volume created by the bulky tert‑butyl‑ketone terminus. This property can be advantageous in emulsion or suspension formulations where reduced density difference relative to the continuous phase minimizes creaming or sedimentation .

Density Molar volume Formulation

Steric Shielding of the 6‑Oxo Group Enables Regioselective Transformations

The gem‑dimethyl group at C7 creates a sterically shielded ketone environment. While direct kinetic data comparing ethyl 7,7‑dimethyl‑6‑oxooctanoate with ethyl 6‑oxooctanoate in nucleophilic addition reactions are not publicly available, class‑level principles predict that the tert‑butyl‑ketone moiety is substantially less reactive toward nucleophiles than the ethyl‑ketone of the linear analog . This steric differentiation can be exploited to achieve chemoselective reduction or Grignard addition at the ester carbonyl while leaving the ketone intact, a selectivity profile that is not possible with the sterically unencumbered comparator .

Steric hindrance Chemoselectivity Organic synthesis

Ester‑Protected Form of 7,7‑Dimethyl‑6‑oxooctanoic Acid Enables Controlled‑Release and Polymer‑Grafting Strategies

7,7‑Dimethyl‑6‑oxooctanoic acid (CAS 56721‑58‑5) has been utilized for supercritical‑CO₂‑assisted impregnation of polylactic acid (PLA), imparting antioxidant and antimicrobial properties to implantable medical devices . The ethyl ester serves as a more lipophilic, non‑ionizable latent form that can be hydrolyzed in situ to release the active acid. In a comparative sense, the ester’s ACD/LogP of 2.31 versus the acid’s estimated logD (pH 7.4) of approximately −0.5 indicates a >100‑fold increase in hydrophobicity, which can enhance compatibility with hydrophobic polymer matrices during melt‑processing or solvent‑casting . This property is not shared by the free acid or by less lipophilic esters such as ethyl 6‑oxooctanoate (logP 1.3) [1].

Polymer functionalization Biomedical materials Prodrug

Gem‑Dimethyl Motif Mimics Natural Product Fragments and Enhances Metabolic Stability

The gem‑dimethyl group is a recognized structural feature in medicinal chemistry for blocking metabolic oxidation at benzylic or allylic positions and for inducing conformational restriction [1]. Ethyl 7,7‑dimethyl‑6‑oxooctanoate incorporates this motif directly adjacent to the ketone, creating a tert‑butyl ketone substructure that is resistant to CYP450‑mediated ω‑oxidation. In contrast, ethyl 6‑oxooctanoate bears an ethyl ketone that is susceptible to oxidative metabolism [1]. While no head‑to‑head metabolic stability study has been published for these specific esters, the fragment is isosteric with the tert‑butyl ketone found in metabolites of the ACAT inhibitor CI‑976, suggesting relevance for lipid‑modulating agent development .

Metabolic stability Natural product mimicry Lead optimization

High‑Value Application Scenarios for Ethyl 7,7‑dimethyl‑6‑oxooctanoate Driven by Differential Properties


Thermally Demanding Organic Synthesis Requiring High‑Boiling Keto‑Ester Solvents or Intermediates

When a reaction sequence demands temperatures exceeding 260 °C—for example, high‑temperature Claisen condensations or transesterifications under solvent‑free conditions—ethyl 7,7‑dimethyl‑6‑oxooctanoate’s boiling point advantage (+24 °C vs. ethyl 6‑oxooctanoate) prevents premature evaporation and maintains homogeneous reaction conditions . This property is critical in kilo‑lab and pilot‑plant distillations where a narrow boiling range is essential for purity cut control .

Hydrophobic Drug‑Delivery Polymer Formulations Using PLA or PLGA Matrices

The >100‑fold increase in lipophilicity of the ethyl ester relative to the free acid enables efficient incorporation into hydrophobic biodegradable polymers such as PLA via supercritical‑CO₂ impregnation or melt‑processing . Once embedded, the ester can undergo hydrolytic or enzymatic cleavage to release 7,7‑dimethyl‑6‑oxooctanoic acid, which has documented antioxidant and anti‑inflammatory bioactivity in biomedical device coatings .

Chemoselective Synthetic Routes Exploiting Sterically Differentiated Carbonyls

In multi‑step syntheses of complex natural product analogs, the steric shielding of the tert‑butyl ketone allows selective reduction or nucleophilic addition at the ethyl ester without requiring protecting‑group manipulation . This orthogonal reactivity simplifies route design and reduces step count, offering a tangible advantage over the less‑hindered ethyl 6‑oxooctanoate .

Metabolic‑Stability‑Focused Lead Optimization in Lipid‑Modulating Drug Discovery

The gem‑dimethyl‑ketone substructure is a validated metabolic blocking group that resists CYP450‑mediated ω‑oxidation, as demonstrated by the CI‑976 metabolite pathway [1]. Incorporating ethyl 7,7‑dimethyl‑6‑oxooctanoate as a synthetic building block allows medicinal chemists to install this stability‑enhancing motif early in a hit‑to‑lead campaign, while the ethyl ester provides a convenient handle for further diversification [1].

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